![molecular formula C13H20N2O2 B2977018 4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1920439-88-8](/img/structure/B2977018.png)
4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol, commonly known as CPMMHP, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning it can exist in two mirror-image forms, and is a common starting point for the synthesis of other compounds. CPMMHP has been used in a variety of experiments, from drug development to biochemistry and physiology. In
Applications De Recherche Scientifique
CPMMHP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as enantiomerically pure compounds, which are important for drug development. It has also been used in biochemistry and physiology experiments, such as studies on the effect of pH on enzyme activity. Additionally, it has been used in studies of the interaction between drugs and proteins, and in the development of new drugs.
Mécanisme D'action
CPMMHP acts as an enzyme inhibitor, meaning it binds to enzymes and prevents them from functioning properly. The exact mechanism of action is not yet fully understood, but it is thought to involve the binding of CPMMHP to the active site of the enzyme, preventing the enzyme from binding to its substrate.
Biochemical and Physiological Effects
CPMMHP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to increased levels of fatty acids in the body. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, leading to increased levels of proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
CPMMHP has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, with high yields typically greater than 90%. Additionally, it is a chiral molecule, meaning it can exist in two mirror-image forms, which is important for drug development. One limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for CPMMHP. One potential direction is the development of new drugs using CPMMHP as a starting material. Additionally, CPMMHP could be used to study the interaction between drugs and proteins, as well as the effect of pH on enzyme activity. Additionally, CPMMHP could be used to study the biochemical and physiological effects of enzymes, as well as the effect of drugs on enzymes. Finally, CPMMHP could be used to develop new methods for synthesizing other compounds, as well as new methods for studying the interaction between drugs and proteins.
Méthodes De Synthèse
CPMMHP is synthesized by a two-step reaction. The first step involves the reaction of 2-methyl-3-nitropyridine with cyclopentanecarboxaldehyde in the presence of an acid catalyst, such as hydrochloric acid. The second step involves the reaction of the resulting product with hydroxylamine hydrochloride in the presence of a base catalyst, such as sodium hydroxide. This two-step reaction yields CPMMHP in high yields, typically greater than 90%.
Propriétés
IUPAC Name |
4-[(cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-13(17)12(10(8-16)6-14-9)7-15-11-4-2-3-5-11/h6,11,15-17H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRRIRPWUHQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

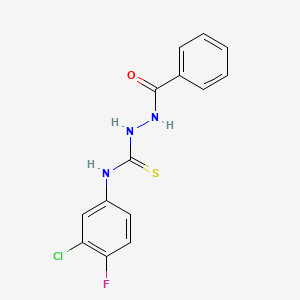
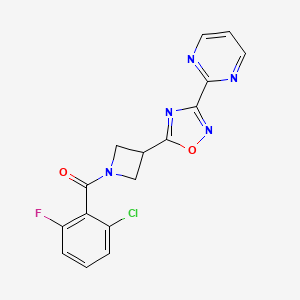
![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)


![N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2976945.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)
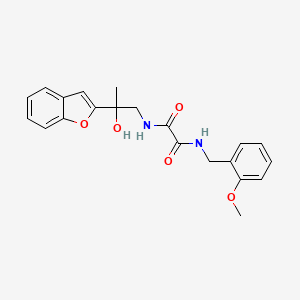
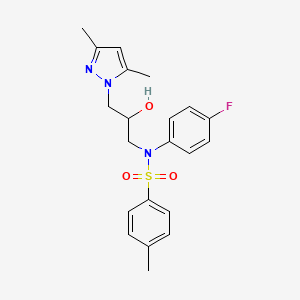
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
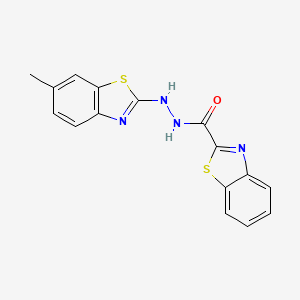


![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)